molecular formula C4-H6-Cl2 B165236 trans-1,4-Dichloro-2-butene CAS No. 764-41-0

trans-1,4-Dichloro-2-butene

Cat. No. B165236
CAS RN: 764-41-0
M. Wt: 124.99 g/mol
InChI Key: FQDIANVAWVHZIR-UHFFFAOYSA-N
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Description

Trans-1,4-Dichloro-2-butene is a colorless liquid with a distinct odor . It is an intermediate for hexamethylenediamine and chloroprene . It is also used for the alkylation of adenine to 9-alkylpurines .


Synthesis Analysis

Trans-1,4-Dichloro-2-butene can react with diethyl malonate to form a vinylcyclopropane derivative . It can also undergo asymmetric allylic alkylation with Grignard reagents in the presence of a copper thiophene carboxylate catalyst .


Molecular Structure Analysis

The molecular formula of trans-1,4-Dichloro-2-butene is C4H6Cl2 . The molecular weight is 125.00 .


Chemical Reactions Analysis

Trans-1,4-Dichloro-2-butene can be used for the alkylation of adenine to 9-alkylpurines . It can react with diethyl malonate to form a vinylcyclopropane derivative . It can also undergo asymmetric allylic alkylation with Grignard reagents in the presence of a copper thiophene carboxylate catalyst .


Physical And Chemical Properties Analysis

Trans-1,4-Dichloro-2-butene is a colorless liquid with a distinct odor . It is insoluble in water . The boiling point is 74-76 °C/40 mmHg , and the melting point is 1-3 °C . The density is 1.183 g/mL at 25 °C .

Scientific Research Applications

1. Synthesis of trans-tetrahydrofuran (THF) ring building block

  • Summary of Application: trans-1,4-Dichloro-2-butene is used as a starting reagent in the synthesis of trans-tetrahydrofuran (THF) ring building block .
  • Results or Outcomes: The outcome of this application is the successful synthesis of trans-tetrahydrofuran (THF) ring building block .

2. Synthesis of Swainsonine

  • Summary of Application: trans-1,4-Dichloro-2-butene is used in the chemical synthesis of swainsonine .
  • Results or Outcomes: The outcome of this application is the successful synthesis of swainsonine .

3. Alkylation of Adenine to 9-Alkylpurines

  • Summary of Application: trans-1,4-Dichloro-2-butene may be used for the alkylation of adenine to 9-alkylpurines .
  • Results or Outcomes: The outcome of this application is the successful alkylation of adenine to 9-alkylpurines .

4. Synthesis of Anthraquinones

  • Summary of Application: trans-1,4-Dichloro-2-butene is used in the synthesis of anthraquinones, which are used in the asymmetric dihydroxylation of olefins .
  • Results or Outcomes: The outcome of this application is the successful synthesis of anthraquinones .

5. Preparation of Arylcarboxamides

  • Summary of Application: trans-1,4-Dichloro-2-butene is used to prepare arylcarboxamides, which are used as novel dopamine receptor antagonists .
  • Results or Outcomes: The outcome of this application is the successful preparation of arylcarboxamides .

6. Asymmetric Allylic Alkylation

  • Summary of Application: trans-1,4-Dichloro-2-butene can undergo asymmetric allylic alkylation with Grignard reagents in the presence of a copper thiophene carboxylate catalyst .
  • Results or Outcomes: The outcome of this application is the successful asymmetric allylic alkylation .

Safety And Hazards

Trans-1,4-Dichloro-2-butene is highly flammable . It is toxic if inhaled and causes damage to organs . Contact with eyes causes intense irritation and tears . Contact of liquid with skin causes severe blistering and dermatitis . Ingestion causes severe irritation of mouth and stomach .

Future Directions

Trans-1,4-Dichloro-2-butene is used as a starting reagent in the synthesis of trans-tetrahydrofuran (THF) ring building block . It was also employed in the chemical synthesis of swainsonine and 9-alkylpurines .

properties

IUPAC Name

(E)-1,4-dichlorobut-2-ene
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InChI

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
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InChI Key

FQDIANVAWVHZIR-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCCl)Cl
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Isomeric SMILES

C(/C=C/CCl)Cl
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Molecular Formula

C4H6Cl2
Record name 1,4-DICHLORO-2-BUTENE
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DSSTOX Substance ID

DTXSID6020434
Record name (2E)-1,4-Dichlorobut-2-ene
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Molecular Weight

124.99 g/mol
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Physical Description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998), Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] Faintly yellow clear liquid; May decompose on exposure to light, air, or moisture; [MSDSonline]
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Boiling Point

313 °F at 760 mmHg (USCG, 1999), 312 °F at 758 mmHg (EPA, 1998), 155.4 °C, 158 °C
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Flash Point

53 °C, 53 °C (139 °F)
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Solubility

Sol in alcohol, ether, acetone, benzene, SOL IN CHLOROFORM, ORGANIC SOLVENTS, In water, 850 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C
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Density

1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.183 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.183 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers.
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Vapor Density

4 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

3.0 [mmHg], 3.43 [mmHg], 3.43 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C
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Impurities

Technical material with an 85% composition of the trans-isomer, the remainder is predominantly the cis-isomer
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Product Name

1,4-Dichloro-2-butene, (2E)-

Color/Form

COLORLESS LIQUID, Colorless liquid

CAS RN

764-41-0, 110-57-6
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DICHLORO-2-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-54 °F (USCG, 1999), 34 to 37 °F (EPA, 1998), 2 °C, Heat of Vaporization: 5.849X10+7 J/kmol @ melting point, Surface Tension: 3.8163X10-2 Newtons/m @ melting point, 3.5 °C
Record name 1,4-DICHLORO-2-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/538
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRANS-1,4-DICHLOROBUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-DICHLORO-TRANS-2-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DICHLORO-2-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
trans-1,4-Dichloro-2-butene
Reactant of Route 2
trans-1,4-Dichloro-2-butene
Reactant of Route 3
trans-1,4-Dichloro-2-butene
Reactant of Route 4
trans-1,4-Dichloro-2-butene
Reactant of Route 5
trans-1,4-Dichloro-2-butene
Reactant of Route 6
trans-1,4-Dichloro-2-butene

Citations

For This Compound
570
Citations
VL Heasley, BR Lais - The Journal of Organic Chemistry, 1968 - ACS Publications
Recently it has been shown that cyclopropene1 and l-methylcyclopropene2 can be synthesized by addition of the appropriate allylic chloride to a suspension of sodium amide in an …
Number of citations: 14 pubs.acs.org
Y Gaoni, CC Leznoff, F Sondheimer - Journal of the American …, 1968 - ACS Publications
Condensationbetween transA, 4-dibromo-2-butene (8) and an excess of ethynylmagnesium bromide (10) gave írans-4-octene-1, 7-diyne (14), as well as smaller amounts of trans, trans-…
Number of citations: 30 pubs.acs.org
RD Sands - The Journal of Organic Chemistry, 1967 - ACS Publications
(7) Refluxing with 20% f-amylate isomerized ethyl l-carbethoxy-2-oxocyclohexaneacetate to ethyl 3-carbethoxy-2-oxocyclohexaneacetate by means of a ring cleavage followed by …
Number of citations: 2 pubs.acs.org
J Bobbitt, L Amundsen, R Steiner - The Journal of Organic …, 1960 - ACS Publications
Ammonia and amines with cis-1, 4-dichloro-2-butene produce cyclic products in contrast to their reactions with trans-1, 4-dichloro-2-butene, which yield diamines or polyamines of high …
Number of citations: 37 pubs.acs.org
HA Zahalka, Z Neiroukh, O Arrad… - Industrial & engineering …, 1992 - ACS Publications
1, 4-Dichloro-2-butene (1) reacts quantitatively with salts of carboxylic acids under phase-transfer catalytic (PTC) conditions to form 1, 4-diesters of 2-butene. 3, 4-Dichloro-l-butene (2) …
Number of citations: 1 pubs.acs.org
HG Hecht, BL Victor - Journal of the American Chemical Society, 1967 - ACS Publications
The 60-Mc nmr spectra of cis-and trans-l, 4-dichloro-2-butene are reported and analyzed. A popula-tion analysis based upon the observed vicinal couplings indicates that the steric …
Number of citations: 7 pubs.acs.org
TA Houston, M Koreeda - Synthetic communications, 1994 - Taylor & Francis
While the bis-alkylation of the dilithio derivative of allyl phenyl sulfone with cis-1,4-dichloro-2-butene produces the cyclopentene product, the similar reaction with the trans-dihalide …
Number of citations: 6 www.tandfonline.com
L Fishbein, JA Gallaghan - Journal of the American Chemical …, 1956 - ACS Publications
The cis-and trans-1, 4-dinitroxy-2-butenes havebeen prepared and their configurations elucidated by chemical means. The nitration of cis-and trans-1, 4-dihydroxy-2-butene to the …
Number of citations: 21 pubs.acs.org
E Zeiger, R Tice - 1997 - ntp.niehs.nih.gov
Nomination Background: trans-1,4-Dichloro-2-butene (CASRN: 110-57-6) Page 1 Toxicology of trans-1,4-Dichloro-2-butene Review of Literature Prepared for Errol Zeiger, Ph.D. National Institute of …
Number of citations: 2 ntp.niehs.nih.gov
K Shinoda - Chemistry Letters, 1973 - journal.csj.jp
The chlorination of trans-1,4-dichloro-2-butene (tr-DCB-2) in chlorinated hydrocarbon solvents yielded solid and liquid isomers. When methylene chloride (I) was used as a solvent, the …
Number of citations: 5 www.journal.csj.jp

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